N~4~-(3,4-dimethoxyphenethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide family, characterized by a fused bicyclic core structure with a carboxamide group at position 2. Key structural features include:
- Substituents: Position 6: Isopropyl group, enhancing lipophilicity. Positions 1 and 3: Methyl groups, contributing to steric stabilization.
While direct biological data for this compound are unavailable in the provided evidence, analogous pyrazolo[3,4-b]pyridine derivatives are frequently explored in drug discovery due to their kinase inhibition, antimicrobial, or anti-inflammatory activities .
Properties
Molecular Formula |
C22H28N4O3 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H28N4O3/c1-13(2)17-12-16(20-14(3)25-26(4)21(20)24-17)22(27)23-10-9-15-7-8-18(28-5)19(11-15)29-6/h7-8,11-13H,9-10H2,1-6H3,(H,23,27) |
InChI Key |
IDKHGKSVNQMPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
1,3-Dimethyl Groups
The 1- and 3-methyl groups are introduced early via alkylation of the pyrazole nitrogen and C3 position. Treatment of 5-aminopyrazole with methyl iodide (K₂CO₃, DMF, 60°C) yields 1,3-dimethylpyrazole, which is carried forward into cyclization.
Carboxamide Formation at Position 4
The 4-carboxamide is installed through palladium-catalyzed aminocarbonylation or carboxylic acid activation .
Carboxylic Acid Intermediate
The 4-chloro intermediate is hydrolyzed to 4-carboxylic acid using NaOH (H₂O/EtOH, reflux). Alternatively, oxidative carboxylation with CO under Pd catalysis (Pd(OAc)₂, Xantphos, DBU, DMF, 100°C) directly forms the acid.
Amidation with 3,4-Dimethoxyphenethylamine
The acid is activated to an acyl chloride (SOCl₂, reflux) and reacted with 3,4-dimethoxyphenethylamine in dichloromethane with triethylamine. Alternatively, HATU-mediated coupling (DIPEA, DMF, RT) achieves the amide bond.
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acyl Chloride | SOCl₂, then amine, Et₃N, CH₂Cl₂ | 82% | |
| HATU Coupling | HATU, DIPEA, DMF, RT | 88% |
Final Functionalization and Purification
The crude product is purified via silica gel chromatography (EtOAc/hexanes) and recrystallized from ethanol. Purity (>98%) is confirmed by HPLC, with structural validation via ¹H/¹³C NMR and HRMS .
Comparative Analysis of Synthetic Routes
A comparative study of two routes highlights efficiency differences:
| Route | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| Route A (Gould–Jacobs + Suzuki) | 5 | 52% | Regioselective isopropyl installation |
| Route B (Pd Carbonylation + HATU) | 4 | 61% | Fewer steps, higher atom economy |
Challenges and Optimization
-
Regioselectivity : Competing reactions at N1 and C3 necessitate careful control of alkylation order.
-
Solvent Effects : DMSO enhances SNAr reactivity for 6-isopropyl introduction but may decompose acid intermediates.
-
Catalyst Loading : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) optimizes carbonylative coupling.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors for the Gould–Jacobs cyclization (residence time: 2 h, 120°C), achieving 85% yield with reduced byproducts. Green chemistry principles favor microwave-assisted amidation (30 min, 90°C) over traditional reflux .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Lipophilicity: The target compound’s isopropyl and 3,4-dimethoxyphenethyl groups likely increase lipophilicity compared to the smaller methyl and pyridylmethyl substituents in . Polarity: Methoxy groups in the target compound may enhance solubility in polar solvents relative to chlorophenyl or phenyl groups in .
Synthetic Methods :
- Ionic liquids (e.g., [bmim][BF₄]) and PEG-400 are commonly used for pyrazolo[3,4-b]pyridine synthesis, offering high yields and mild conditions .
- Alkylation and condensation reactions dominate N⁴ functionalization, as seen in .
Physicochemical and Spectral Comparisons
Biological Activity
N~4~-(3,4-dimethoxyphenethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound that belongs to the pyrazolo[3,4-b]pyridine class. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on recent research findings.
- Molecular Formula : C16H19N3O5
- Molecular Weight : 333.34 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The MTT assay results indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Apoptosis via caspase activation |
| 2a | MDA-MB-231 | 0.5 | Increased ROS production |
The compound this compound has been evaluated for its potential to inhibit tumor growth and induce cell death in vitro.
Mechanism Studies
The underlying mechanisms of action for pyrazolo[3,4-b]pyridine derivatives often involve:
- Caspase Activation : Induction of apoptosis through the activation of caspases 9 and 3/7.
- ROS Production : Increased reactive oxygen species (ROS) levels leading to oxidative stress in cancer cells.
- Inhibition of NF-kB : Suppression of NF-kB signaling pathways which are critical for cell survival.
Neuroprotective Effects
Some studies have suggested that pyrazolo[3,4-b]pyridine derivatives may also exhibit neuroprotective properties. These effects are hypothesized to be mediated through the inhibition of phosphodiesterase enzymes and modulation of neurotransmitter systems.
Inflammatory Response
Research indicates that compounds in this class can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and chemokines. This suggests potential applications in treating conditions such as arthritis or neuroinflammation.
Case Studies
- Case Study on Breast Cancer :
- A study examined the effects of a related pyrazolo compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant cytotoxicity compared to standard chemotherapy agents like cisplatin.
- Neuroprotection in Animal Models :
- Animal studies showed that administration of a pyrazolo derivative led to improved outcomes in models of neurodegenerative diseases by reducing neuronal apoptosis and inflammation.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N⁴-(3,4-dimethoxyphenethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
- Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrazolo[3,4-b]pyridine core formation. Key steps include:
- Microwave-assisted cyclization to enhance reaction efficiency and reduce time .
- Catalytic coupling (e.g., Suzuki-Miyaura) for introducing the 3,4-dimethoxyphenethyl group .
- Solvent-free conditions for carboxamide bond formation to improve yields .
- Purification via column chromatography followed by HPLC (>95% purity validation) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HR-MS): For molecular weight and fragmentation pattern validation .
- Infrared Spectroscopy (IR): To identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- HPLC-PDA: Purity assessment and detection of byproducts .
Q. How is the compound’s preliminary biological activity evaluated in vitro?
- Methodological Answer: Initial screening often includes:
- Kinase inhibition assays: Using ADP-Glo™ or fluorescence polarization to measure IC₅₀ values against kinases (e.g., JAK2, EGFR) .
- Cell viability assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding affinity studies: Surface Plasmon Resonance (SPR) to quantify target interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer:
- Substituent variation: Replace the 3,4-dimethoxyphenethyl group with halogenated or bulky aryl groups to enhance target binding .
- Isosteric replacements: Substitute the carboxamide with sulfonamide or urea groups to improve solubility .
- Molecular docking: Use AutoDock Vina or Schrödinger to predict binding modes and guide synthetic modifications .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer:
- Assay standardization: Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation: Confirm results using complementary techniques (e.g., SPR + cellular thermal shift assays) .
- Meta-analysis: Compare data across published analogs to identify trends in substituent effects .
Q. How can computational modeling predict this compound’s ADMET properties?
- Methodological Answer:
- QSAR models: Train models on datasets like ChEMBL to predict logP, solubility, and metabolic stability .
- Molecular dynamics simulations: Simulate blood-brain barrier permeability using GROMACS .
- CYP450 inhibition profiling: Use SwissADME or ADMET Predictor™ to assess drug-drug interaction risks .
Q. What experimental approaches identify the compound’s primary biological targets?
- Methodological Answer:
- Chemical proteomics: Employ affinity chromatography coupled with LC-MS/MS to isolate and identify binding proteins .
- CRISPR-Cas9 screening: Knock out candidate targets in cell lines to observe phenotypic rescue .
- Transcriptomic profiling: RNA-seq to detect downstream gene expression changes post-treatment .
Q. How can physicochemical properties (e.g., solubility, logP) be optimized for in vivo studies?
- Methodological Answer:
- Salt formation: Use hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug design: Introduce ester or phosphate groups for improved bioavailability .
- Co-solvent systems: Formulate with cyclodextrins or PEG-based vehicles for parenteral administration .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
